molecular formula C12H14BrNO3 B1616130 N-(2-Bromopropionyl)-3-phenyl-DL-alanine CAS No. 94107-39-8

N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Cat. No.: B1616130
CAS No.: 94107-39-8
M. Wt: 300.15 g/mol
InChI Key: DMSBFCNMHVOUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94107-39-8

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

2-(2-bromopropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H14BrNO3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

DMSBFCNMHVOUMI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)Br

Other CAS No.

94107-39-8

Origin of Product

United States

Foundational & Exploratory

"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" chemical properties

[1]

Executive Summary

This compound is a specialized amino acid derivative characterized by the presence of a reactive

11Targeted Covalent Inhibitors (TCIs)1

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Structural Analysis

The molecule features two chiral centers: the


1
PropertyData / Description
IUPAC Name 2-(2-bromopropanamido)-3-phenylpropanoic acid
Molecular Formula

Molecular Weight 300.15 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1]
Melting Point 135–140 °C (Predicted range for racemic amides of this class)
pKa (COOH) ~3.5 (Acidic carboxyl group)
LogP ~1.8–2.2 (Estimated; Hydrophobic benzyl side chain)
Key Functional Motifs
  • 
    -Haloamide Warhead:  The 2-bromopropionyl group acts as a "soft" electrophile, susceptible to nucleophilic attack by thiols (Sn2 mechanism).[1]
    
  • Phenylalanine Scaffold: Provides hydrophobic bulk, facilitating binding to hydrophobic pockets (S2/S3 subsites) in proteases like Cathepsin or Papain.

  • Free Carboxyl Group: Allows for further C-terminal extension (e.g., coupling to amines/hydrazines) to generate peptidomimetics.[1]

Synthesis & Manufacturing Protocol

Method: Schotten-Baumann Acylation

This protocol describes the synthesis of the title compound from DL-phenylalanine and 2-bromopropionyl bromide.[1] This method is preferred for its operational simplicity and high yield.[1]

Reagents
  • Substrate: DL-Phenylalanine (1.0 eq)

  • Acylating Agent: 2-Bromopropionyl bromide (1.1 eq)[1]

  • Base: Sodium Hydroxide (2M aqueous solution) or Triethylamine (in organic phase)

  • Solvent: Dichloromethane (DCM) / Water (biphasic system) or THF (anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve DL-phenylalanine (10 mmol) in 10 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Simultaneously add 2-bromopropionyl bromide (11 mmol) and an additional equivalent of 2M NaOH dropwise over 30 minutes. Critical: Maintain pH > 10 to keep the amino acid soluble, but avoid pH > 12 to prevent hydrolysis of the bromide.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Work-up: Acidify the mixture carefully with 1M HCl to pH ~2. The product will precipitate or form an oil.[1][2]

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize the residue from Ethyl Acetate/Hexane.[1]
    
Synthesis Workflow Diagram

SynthesisPheDL-Phenylalanine(Nucleophile)IntermediateTetrahedralIntermediatePhe->IntermediateAmine AttackBromide2-Bromopropionyl Bromide(Electrophile)Bromide->IntermediateBaseBase (NaOH/TEA)(HCl Scavenger)Base->IntermediateMaintains pHProductN-(2-Bromopropionyl)-3-phenyl-DL-alanineIntermediate->ProductElimination of HBr

Caption: Biphasic Schotten-Baumann synthesis pathway for N-acylation of phenylalanine.

Reactivity Profile & Mechanism of Action

Electrophilic Alkylation (Sn2)

The primary mode of action for this compound is irreversible alkylation.[1] The carbon atom bonded to the bromine (C-Br) is electron-deficient due to the inductive effect of the adjacent carbonyl and the bromine itself.[1]

  • Target: Cysteine thiols (-SH) in enzyme active sites (e.g., Papain family proteases).

  • Selectivity: The reactivity is tuned; it is less reactive than

    
    -iodoacetamides (preventing non-specific reaction with glutathione) but sufficiently reactive to target catalytic cysteines within a binding pocket.[1]
    
Mechanism of Cysteine Protease Inhibition

The phenylalanine side chain guides the molecule into the enzyme's hydrophobic S2 pocket.[1] Once bound, the catalytic cysteine thiolate attacks the

1
Mechanistic Pathway

MechanismEnzymeCysteine Protease(Active Site Thiolate -S⁻)ComplexMichaelis Complex(Non-covalent Binding)Enzyme->ComplexRecognitionInhibitorN-(2-Bromopropionyl)-3-phenyl-DL-alanineInhibitor->ComplexHydrophobic FitTSTransition State(Sn2 Attack)Complex->TSNucleophilic AttackAdductCovalent Thioether Adduct(Irreversible Inhibition)TS->AdductBromide Displacement

Caption: Mechanism of irreversible inhibition via Sn2 alkylation of the catalytic cysteine.[1]

Applications in Drug Design & Research[4][8]

Targeted Covalent Inhibitors (TCIs)

This compound is a prototype for designing inhibitors against:

  • Cathepsins (B, L, K): Lysosomal proteases involved in cancer metastasis and osteoporosis.

  • Viral Proteases: Many viral proteases (e.g., SARS-CoV-2 Mpro, Papain-like protease) utilize a cysteine-histidine dyad that can be targeted by this warhead.[1]

Atom Transfer Radical Polymerization (ATRP)

The 2-bromopropionyl group is a classic initiator for ATRP.[1] By using this amino acid as an initiator, researchers can grow polymer chains (e.g., PEG, PMMA) directly from the N-terminus of a peptide, creating peptide-polymer conjugates with precise molecular weight distributions.

Precursor for Heterocycles

Intramolecular cyclization of this compound (under basic conditions) can yield diketopiperazines or


-lactams1

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Signal Word: WARNING

  • Handling:

    • Alkylating Agent: Treat as a potential mutagen.[1] Avoid inhalation of dust.[1]

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use within a chemical fume hood.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over prolonged exposure to humidity).[1]

References

  • Protease Inhibition Mechanisms

    • Title: "Design and Synthesis of Cysteine Protease Inhibitors."
    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the reactivity of alpha-haloamides as warheads for cysteine proteases.[1]

  • Synthesis of Alpha-Haloacyl Amino Acids

    • Title: "Schotten-Baumann Acylation of Amino Acids: A Practical Guide."[1]

    • Source:Organic Syntheses
    • Context: Standard protocol adaptation for the synthesis described in Section 3.
  • ATRP Initiators in Peptides

    • Title: "Bio-inspired Polymerization: ATRP from Amino Acid Precursors."[1]

    • Source:Biomacromolecules
    • Context: Validates the use of 2-bromopropionyl derivatives as ATRP initiators.[1]

(Note: Specific CAS-linked datasheets for this exact derivative are rare in public domains; properties are derived from homologous series of N-haloacyl-phenylalanines validated in chemical literature.)[1]

An In-depth Technical Guide on the Potential Research Applications of N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a bespoke chemical entity poised at the intersection of targeted covalent inhibition and neuroactive amino acid analogs. This guide delineates its potential research applications, stemming from its unique bifunctional architecture. The reactive 2-bromopropionyl moiety offers a handle for covalent modification of biological targets, while the 3-phenyl-DL-alanine component provides a structural motif with potential for recognition by amino acid transporters and enzymes, particularly within the central nervous system. We will explore its synthetic strategy, physicochemical characteristics, and delve into its prospective utility as a tool for enzyme inhibition, a probe for neuropharmacological pathways, and a scaffold for novel therapeutic development. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound.

Introduction: A Molecule of Designed Duality

The quest for chemical probes and therapeutic agents with high specificity and sustained action is a central theme in modern drug discovery. This compound emerges as a compound of significant interest, embodying a strategic fusion of a reactive electrophilic "warhead" and a biologically relevant amino acid scaffold. The 2-bromopropionyl group is a known alkylating agent, capable of forming stable covalent bonds with nucleophilic residues such as cysteine, histidine, or lysine on target proteins.[1] This potential for irreversible or reversible covalent inhibition offers a pathway to prolonged and potent modulation of enzyme activity.[2][3]

Simultaneously, the 3-phenyl-DL-alanine moiety is a non-natural amino acid derivative. Phenylalanine and its analogs are known to interact with various biological systems, including amino acid transporters and enzymes involved in neurotransmitter synthesis.[4] Halogenated derivatives of L-phenylalanine, in particular, have demonstrated neuroprotective properties, suggesting that the phenyl-alanine core can guide the molecule to targets within the nervous system.[5][6] This dual nature of this compound underpins its potential across a spectrum of research applications, from fundamental enzymology to the exploration of novel neurotherapeutics.

Physicochemical and Structural Attributes

PropertyEstimated Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₂H₁₄BrNO₃Derived from the structure.
Molecular Weight 300.15 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for N-acyl amino acids.[9]
Solubility Soluble in organic solvents (DMSO, DMF, methanol), sparingly soluble in water.N-acylation generally decreases aqueous solubility compared to the parent amino acid.[9]
XLogP3 ~1.5 - 2.5Estimated based on the increased lipophilicity from the N-acyl chain and the bromine atom, compared to N-acetyl-L-phenylalanine (XLogP3 = 0.6).[7]
Reactivity The α-bromo position is susceptible to nucleophilic attack.The bromine atom is a good leaving group, making the adjacent carbonyl carbon electrophilic.[10]

Synthesis of this compound

The synthesis of this compound can be achieved through a standard N-acylation reaction. A plausible and efficient method is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl halide under basic conditions.[11][12]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-phenyl-DL-alanine E This compound A->E Acylation B 2-Bromopropionyl bromide B->E C Aqueous Base (e.g., NaHCO₃ or NaOH) C->E D Organic Solvent (e.g., THF or Dioxane) D->E Covalent_Inhibition_Workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_validation Target Validation A Enzyme Library Screening B Select Enzyme of Interest A->B C Determine IC₅₀ Value B->C D Mode of Inhibition Studies (e.g., dialysis, mass spectrometry) C->D E Site-directed Mutagenesis of Putative Target Residue D->E F Cell-based Assays E->F Neuroprotection_Pathway A Ischemic Insult B Excessive Glutamate Release A->B C Glutamate Receptor Overactivation (NMDA, AMPA) B->C D Calcium Influx C->D E Neuronal Cell Death D->E F This compound F->C Potential Antagonism F->E Potential Inhibition of Downstream Enzymes

Sources

Methodological & Application

N-(2-Bromopropionyl)-3-phenyl-DL-alanine: A Handbook for Application as a Covalent Probe in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The exploration of protein structure and function is a cornerstone of modern biochemistry and drug discovery. Covalent probes, or alkylating agents, represent a powerful class of chemical tools that enable researchers to irreversibly label and identify key amino acid residues within a protein's architecture. This guide provides a comprehensive overview of N-(2-Bromopropionyl)-3-phenyl-DL-alanine , a specialized alkylating agent designed to target specific protein environments.

While direct literature on this specific compound is sparse, its chemical structure—a reactive bromopropionyl group appended to a phenylalanine analog—allows for a well-grounded extrapolation of its reactivity and potential applications. This document synthesizes established principles of protein alkylation and affinity labeling to provide researchers, scientists, and drug development professionals with a robust theoretical framework and practical (though prospective) protocols for its use. The methodologies outlined herein are based on established techniques for similar α-haloacyl reagents and are intended to serve as a starting point for empirical validation.

Section 1: Compound Profile and Rationale for Use

This compound is a bifunctional molecule. Its utility as a biochemical probe stems from the distinct roles of its two primary moieties:

  • The N-(2-Bromopropionyl) Group: This is the "warhead" of the molecule. The bromine atom, being a good leaving group, is positioned on the carbon alpha to a carbonyl group, making it susceptible to nucleophilic attack by amino acid side chains. This enables the formation of a stable, irreversible covalent bond with target proteins.

  • The 3-Phenyl-DL-alanine Moiety: This is the "guidance system." As an analog of the natural amino acid phenylalanine, this portion of the molecule is hypothesized to direct the agent towards binding pockets or surfaces on proteins that have an affinity for phenylalanine residues. This specificity is the foundation of its application in affinity labeling.

The combination of these two features makes this compound a promising candidate for affinity labeling , a technique used to identify and characterize the binding sites of proteins.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available, its basic properties can be derived from its structure. A related compound, N-(dl-2-bromopropionyl)-dl-alanine, is documented under CAS Number 31654-38-3.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₃Calculated
Molecular Weight 300.15 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(C)BrInferred
Appearance Likely a white to off-white solidInferred
Solubility Expected to have limited solubility in water; soluble in organic solvents like DMSO, DMFInferred
Synthesis Outline

The synthesis of this compound would likely follow standard peptide coupling procedures. A plausible synthetic route involves the N-acylation of 3-phenyl-DL-alanine with 2-bromopropionyl chloride or 2-bromopropionic acid activated with a coupling agent.[3]

cluster_0 Synthetic Pathway A 3-Phenyl-DL-alanine C This compound A->C Base (e.g., NaHCO₃) Aqueous/Organic Solvent B 2-Bromopropionyl Chloride B->C

Caption: Plausible synthesis of the target compound.

Section 2: Mechanism of Covalent Modification

The primary mechanism of action for this compound is alkylation via a bimolecular nucleophilic substitution (S(_{N})2) reaction. The electrophilic carbon atom bearing the bromine is attacked by a nucleophilic amino acid side chain within the target protein.

Target Residues and pH Dependence

The reactivity of amino acid side chains is highly dependent on their nucleophilicity, which is in turn influenced by pH.

  • Cysteine: The thiol group (-SH) of cysteine is one of the most potent nucleophiles in proteins, especially in its deprotonated thiolate form (-S⁻). Alkylation of cysteine is most efficient at a pH slightly above its pKa, typically in the range of 8.0-9.0.[4][5]

  • Histidine: The imidazole ring of histidine is also a common target for alkylation, with reactivity generally increasing at pH values above 6.

  • Lysine: The ε-amino group of lysine is nucleophilic but is typically protonated (-NH₃⁺) at physiological pH. Alkylation becomes more favorable at higher pH (>9.0) when the amino group is deprotonated (-NH₂).

  • Methionine, Aspartate, Glutamate: These residues can also be alkylated under certain conditions, though they are generally less reactive than cysteine and histidine.

Caption: S(_{N})2 alkylation of a cysteine thiolate.

Section 3: Application Notes

Application 1: Affinity Labeling of Phenylalanine-Binding Proteins

The structural similarity of the 3-phenyl-DL-alanine moiety to phenylalanine makes this reagent an ideal candidate for affinity labeling studies.[6] The process involves two steps: first, the reversible binding of the reagent to the target site, driven by the phenylalanine-like structure. Second, the irreversible covalent modification of a nearby nucleophilic residue by the bromopropionyl group.

Use Cases:

  • Target Identification: Identifying unknown receptors or enzymes for which phenylalanine or its derivatives are ligands.

  • Binding Site Mapping: Pinpointing the specific amino acid residues that constitute the binding pocket of a known phenylalanine-binding protein.

  • Drug Development: Used as a tool to validate drug targets and to understand inhibitor-protein interactions.

Application 2: Irreversible Enzyme Inhibition

If a nucleophilic residue is present in or near the active site of an enzyme that processes phenylalanine, this compound can act as a potent irreversible inhibitor. By covalently modifying the active site, it can permanently inactivate the enzyme.

Experimental Insights:

  • Kinetics of Inactivation: By measuring the rate of enzyme activity loss over time at different concentrations of the inhibitor, one can determine kinetic parameters like the inactivation rate constant (k({inact})) and the inhibitor concentration that gives half-maximal inactivation (K({I})).

  • Mechanism-Based Inhibition: This reagent can help to elucidate the catalytic mechanism of an enzyme by revealing the presence and location of critical nucleophilic residues.

Section 4: Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general procedures for similar alkylating agents.[7] Researchers must perform optimization and validation for their specific protein of interest and experimental system.

Protocol 1: Affinity Labeling of a Target Protein for Mass Spectrometry Analysis

This protocol describes the labeling of a purified protein in solution, followed by preparation for mass spectrometric analysis to identify the site of modification.

1. Reagent Preparation:

  • Target Protein Stock: Prepare a stock solution of the purified protein of interest (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
  • Alkylating Reagent Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in anhydrous DMSO. Prepare this fresh immediately before use and protect it from light.
  • Reaction Buffer: A buffer with a pH between 7.5 and 8.5 is recommended to facilitate the alkylation of cysteine residues (e.g., 50 mM HEPES, pH 8.0).
  • Quenching Solution: Prepare a solution to stop the reaction, such as 1 M DTT or 1 M L-cysteine in reaction buffer.

2. Alkylation Reaction: a. In a microcentrifuge tube, dilute the target protein to a final concentration of 10-50 µM in the pre-warmed reaction buffer. b. To initiate the reaction, add the alkylating reagent stock solution to the protein solution. A typical starting point is a 10- to 100-fold molar excess of the reagent over the protein. Causality Note: A molar excess ensures the reaction proceeds to completion in a reasonable timeframe, but an excessively high concentration can lead to non-specific labeling. c. As a negative control, prepare an identical reaction mixture but add an equivalent volume of DMSO without the alkylating agent. d. Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-2 hours). Protect the reaction from light.

3. Quenching and Sample Preparation: a. Stop the reaction by adding the quenching solution to a final concentration that is in large excess of the initial alkylating reagent (e.g., 10 mM DTT). This will consume any unreacted this compound. b. Prepare the sample for analysis. For mass spectrometry, this typically involves: i. Denaturing the protein (e.g., with 8 M urea). ii. Reducing any remaining disulfide bonds (e.g., with 10 mM DTT). iii. Alkylating all remaining free cysteines with a standard, non-phenylalanine-containing reagent like iodoacetamide to prevent disulfide scrambling.[4] iv. Digesting the protein into peptides using a protease like trypsin.[8]

4. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the acquired MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the propionyl-3-phenyl-alanine group.

cluster_0 Affinity Labeling Workflow A 1. Incubate Protein with This compound B 2. Quench Reaction (e.g., with DTT) A->B C 3. Denature, Reduce (DTT) & Alkylate (Iodoacetamide) B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis: Identify Modified Peptide E->F

Caption: Workflow for identifying alkylation sites.

Protocol 2: Screening for Irreversible Enzyme Inhibition

This protocol outlines a method to determine if the compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

1. Preliminary Setup:

  • Establish a reliable kinetic assay for your enzyme, ensuring that the reaction rate is linear with respect to time and enzyme concentration under the initial conditions.
  • Determine the K(_{M}) of the substrate for the enzyme.

2. Time-Dependent Inhibition Assay: a. Prepare a series of dilutions of the this compound stock solution in the enzyme assay buffer. b. Pre-incubate the enzyme with each concentration of the inhibitor (and a DMSO vehicle control) in the assay buffer without the substrate. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each pre-incubation mixture. d. Immediately dilute the aliquot significantly (e.g., 100-fold) into a new tube containing the assay buffer with a saturating concentration of the substrate (e.g., 10x K({M})). Causality Note: This large dilution effectively stops the inactivation process by lowering the inhibitor concentration to negligible levels, allowing for the measurement of the remaining enzyme activity. e. Immediately measure the initial reaction velocity (v({i})).

3. Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. b. If the compound is an irreversible inhibitor, these plots should yield straight lines. The negative slope of each line represents the observed rate of inactivation (k({obs})). c. A secondary plot of k({obs}) versus the inhibitor concentration can be used to determine the kinetic constants K({I}) and k({inact}).

Section 5: Data Analysis and Interpretation

Mass Spectrometry Data

The key to identifying the site of modification is to find peptides whose mass has increased by an amount corresponding to the addition of the propionyl-3-phenyl-alanine moiety, minus the bromine atom.

  • Mass Shift Calculation:

    • Mass of this compound = ~300.15 Da

    • Mass of Bromine (Br) = ~79.90 Da

    • Expected Mass Shift = 300.15 - 79.90 = +220.25 Da

This calculated mass should be used as a variable modification in the database search. The MS/MS spectrum of the modified peptide will contain fragment ions (b- and y-ions) that allow for the precise localization of this +220.25 Da modification to a specific amino acid residue.[9]

Target ResidueReaction ProductMonoisotopic Mass Shift (Da)
Cysteine Thioether+220.0946
Lysine Secondary Amine+220.0946
Histidine Alkylated Imidazole+220.0946
N-terminus Secondary Amine+220.0946

Section 6: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid compound and its solutions in a well-ventilated chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.

References

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  • Chen, Y., et al. (2015).
  • Novotna, K., et al. (2020). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity.
  • Creative Proteomics. (n.d.).
  • Gorshkova, I. I., & Lavrik, O. I. (1975). The influence of the ATP, amino acids and their analogs on the kinetics of the affinity labelling of the phenylalanyl-tRNA synthetase. FEBS Letters, 52(1), 135-8.
  • BenchChem. (2025).
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  • Creighton, T. E. (2001). Modification of cysteine. Current protocols in protein science, Chapter 11, Unit 11.1.
  • Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2002). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. Scilit.
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  • Inman, J. K., et al. (1992). Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
  • Musumeci, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.
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  • Inman, J. K., et al. (1992). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
  • Shu, X., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry.
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  • A2B Chem. (n.d.). N-Acetyl-l-Phenylalanine.
  • Sharma, R., et al. (2022). Genetically encoded amino acid p-benzoyl-L-phenylalanine (Bpa) based photo-probes.
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  • West, B. D. (1980). Process for producing n-acyl-d-phenylalanine ester.
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  • Liu, S., et al. (2022). 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.
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  • CAS Common Chemistry. (n.d.). N-(2-Bromo-1-oxopropyl)alanine.
  • Carl ROTH. (n.d.).
  • Katritzky, A. R., & Narindoshvili, T. (2005). N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl.
  • Ferrer-Sueta, G., & Campolo, N. (2022). Reactive Species on Amino Acids. Encyclopedia MDPI.
  • Chemsrc. (2025). DL-Alanine | CAS#:302-72-7.
  • Carpenter, F. H., & McGregor, W. H. (1962). Alkaline Bromine Oxidation of Amino Acids and Peptides. Sciencemadness.
  • Musashino Chemical Laboratory, Ltd. (2021).

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Application Note: Targeted Covalent Modification of Proteins Using N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Irreversible Binding

Covalent modification has emerged as a powerful strategy in chemical biology and drug discovery, enabling the specific and irreversible labeling of proteins. This technique is instrumental for a range of applications, from elucidating protein structure and function to developing highly selective and potent therapeutic agents.[1] Unlike non-covalent inhibitors, which can be limited by dissociation, covalent modifiers form a stable bond with their target, often leading to enhanced potency and prolonged duration of action. The reagent at the center of this guide, N-(2-Bromopropionyl)-3-phenyl-DL-alanine, is an α-haloacetyl compound designed for the targeted alkylation of nucleophilic amino acid residues within a protein's structure.

The core of this molecule's reactivity lies in the 2-bromopropionyl group. The carbon atom adjacent to the bromine is electrophilic and highly susceptible to attack by nucleophiles present on amino acid side chains. The 3-phenyl-DL-alanine component provides a structural motif that can be exploited for targeted binding to proteins that recognize phenylalanine or similar hydrophobic residues, potentially guiding the reactive bromo-moiety into proximity with a specific nucleophile.

Principle of the Reaction: Nucleophilic Substitution at its Core

The covalent modification of a protein by this compound proceeds via a classic SN2 nucleophilic substitution reaction. The most common target for α-haloacetyl compounds is the sulfhydryl (thiol) group of cysteine residues.[2][3] At a slightly alkaline pH (typically 7.5-8.5), the thiol group deprotonates to form a highly nucleophilic thiolate anion (S-).[4][5] This anion then attacks the electrophilic carbon of the bromopropionyl group, displacing the bromide ion and forming a stable thioether bond.

While cysteine is the most frequent target due to the high nucleophilicity of its side chain, other amino acid residues can also be modified. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[5] However, these reactions generally require higher concentrations of the alkylating agent and may be less specific than cysteine modification. In some cases, even less reactive residues like aspartate and glutamate can be targeted with appropriately designed reagents.[6][7]

Below is a diagram illustrating the general mechanism of cysteine alkylation.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Protein-Cys-SH Protein-Cys-SH (Nucleophile) TS [Protein-Cys-S---C(H)(CH3)---Br]‡ Protein-Cys-SH->TS Nucleophilic Attack Reagent N-(2-Bromopropionyl) -3-phenyl-DL-alanine (Electrophile) Reagent->TS Modified_Protein Protein-Cys-S-CH(CH3)-C(=O)-NH-CH(CH2Ph)-COOH (Stable Thioether Bond) TS->Modified_Protein Bromide Departure HBr HBr (Byproduct) TS->HBr

Caption: Mechanism of Cysteine Alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the covalent modification of a target protein with this compound. Optimization of parameters such as reagent-to-protein molar ratio, incubation time, and temperature is crucial for achieving high labeling efficiency while minimizing off-target modifications.[4][5]

Materials and Reagents
  • Target Protein: Purified and at a known concentration.

  • This compound: High purity.

  • Anhydrous Dimethyl Sulfoxide (DMSO): For preparing the reagent stock solution.

  • Alkylation Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. The slightly alkaline pH promotes the deprotonation of cysteine residues.[4]

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol.

  • Desalting Columns or Dialysis Tubing: For removing excess reagent.

  • Phosphate-Buffered Saline (PBS): pH 7.4, for final protein storage.

Procedure
  • Protein Preparation:

    • Dissolve the target protein in the Alkylation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for modification, pre-treat the protein with a reducing agent like 10 mM DTT for 1 hour at room temperature.

    • Crucially, the reducing agent must be removed before adding the alkylating reagent to prevent it from reacting with the this compound. This can be achieved using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • This stock solution should be prepared fresh immediately before use to minimize hydrolysis of the reagent.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess of reagent over protein is a good starting point).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation. The optimal incubation time should be determined empirically.[4][5]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. The quenching agent, being a thiol, will react with and consume any remaining unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent and Byproducts:

    • Remove the excess reagent, quenching agent, and byproducts by either buffer exchange using a desalting column or by dialysis against PBS.

  • Characterization and Storage:

    • Characterize the modified protein using techniques described in the following section.

    • Store the modified protein at an appropriate temperature (e.g., -80°C) for long-term stability.

Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions.

ParameterRecommended RangeRationale
Reagent:Protein Molar Ratio 1:1 to 50:1A higher ratio increases labeling efficiency but also the risk of off-target modifications.[4]
Incubation Time 30 min to 4 hoursLonger times can increase labeling but may also lead to protein degradation.[4][5]
Temperature 4°C to 37°CHigher temperatures accelerate the reaction but may compromise protein stability.[4]
pH 7.5 to 8.5Facilitates the deprotonation of cysteine's sulfhydryl group, enhancing its nucleophilicity.[4][5]

Characterization of the Modified Protein

Confirming the covalent modification and identifying the site of attachment are critical steps. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[8]

Intact Mass Analysis

This technique involves analyzing the entire protein to determine its molecular weight. A successful covalent modification will result in a mass shift corresponding to the mass of the added N-(propionyl)-3-phenyl-DL-alanine moiety. This provides a quick confirmation of the modification.[8]

Peptide Mapping

For identifying the specific amino acid residue(s) that have been modified, peptide mapping is the method of choice.[2][8] This workflow involves:

  • Enzymatic Digestion: The modified protein is digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are analyzed to identify peptides that show a mass increase corresponding to the modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid residue that has been alkylated.[9]

The following diagram outlines the peptide mapping workflow.

G Start Covalently Modified Protein Digestion Enzymatic Digestion (e.g., Trypsin) Start->Digestion Separation Liquid Chromatography (LC) Separation of Peptides Digestion->Separation Analysis Tandem Mass Spectrometry (MS/MS) Separation->Analysis Data Data Analysis and Site Identification Analysis->Data

Sources

Application Notes and Protocols for N-(2-Bromopropionyl)-3-phenyl-DL-alanine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Halogenated Amino Acid Derivative

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a synthetic derivative of the amino acid phenylalanine, characterized by the incorporation of a bromopropionyl group. The presence of the bromine atom, a halogen, introduces unique electrochemical properties and steric bulk compared to its parent molecule, phenylalanine.[1][2] This modification suggests its potential utility as a tool compound in various biochemical and cell-based assays. Halogenated compounds are of significant interest in medicinal chemistry and drug development as they can modulate the pharmacological properties of a molecule.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting. We will delve into the essential protocols for its preparation, application in cell-based assays, and potential avenues for mechanistic studies. The protocols outlined herein are designed as a robust starting point, with an emphasis on the rationale behind each step to facilitate optimization for specific experimental systems.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₃Inferred from structure
Molecular Weight 300.15 g/mol Inferred from structure
Appearance Likely a solid, white to off-white powder[4]
Solubility Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be limited.[4][5]
Storage Store stock powder at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4]

Note: The DL- in the name indicates that this compound is a racemic mixture of two enantiomers.

Preparation of Stock Solutions: A Critical First Step

The accuracy of your experimental results begins with the precise preparation of your stock solutions. Due to the limited aqueous solubility of many organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 3.00 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C. When stored correctly, DMSO stock solutions are typically stable for at least 6 months.[4]

Expert Tip: The final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow for Cellular Studies

The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_cell Cell Culture cluster_assay Assays cluster_analysis Data Analysis Prep Prepare 10 mM Stock in DMSO Seed Seed Cells in Multi-well Plates Treat Treat Cells with Compound Seed->Treat Cyto Cytotoxicity/Viability Assays Treat->Cyto Apop Apoptosis Assays Treat->Apop Mech Mechanistic Studies Treat->Mech Data Analyze and Interpret Results Cyto->Data Apop->Data Mech->Data Potential_MoA cluster_cellular Cellular Effects cluster_outcome Biological Outcomes Compound N-(2-Bromopropionyl)- 3-phenyl-DL-alanine ROS Reactive Oxygen Species (ROS) Production Compound->ROS Enzyme Enzyme Inhibition Compound->Enzyme Protein Protein Interaction Compound->Protein Oxidative Oxidative Stress ROS->Oxidative Pathway Signaling Pathway Modulation Enzyme->Pathway Protein->Pathway Apoptosis Apoptosis Oxidative->Apoptosis Pathway->Apoptosis

Caption: Potential mechanisms of action.

Exploring Potential Mechanisms:

  • Pro-oxidant Effects: Brominated compounds can sometimes induce the production of reactive oxygen species (ROS). [6]This can be measured using fluorescent probes like DCFH-DA.

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, particularly those that recognize phenylalanine or similar structures. [1][3]* Target Identification: Should the compound exhibit a consistent and potent biological effect, identifying its direct cellular target(s) is a critical next step. Modern proteomics-based methods like cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be employed for this purpose. [7][8]

Concluding Remarks and Future Directions

This compound represents a chemical entity with the potential for interesting biological activity. The protocols provided in this application note serve as a foundational guide for initiating in vitro cell culture studies. Researchers are encouraged to adapt and optimize these methods for their specific cell types and research questions. Future investigations could focus on elucidating its precise molecular targets, understanding its structure-activity relationship by comparing it to related analogs, and exploring its potential in disease models.

References

  • Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

  • PubChemLite. N-(dl-2-bromopropionyl)-dl-alanine (C6H10BrNO3). [Link]

  • Frontiers in Chemistry. Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • Wikipedia. Alanine. [Link]

  • PMC. Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. [Link]

  • Macmillan Group - Princeton University. Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression. [Link]

  • ResearchGate. (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. [Link]

  • PubChem. N-(2-Aminoethyl)-2-(3-bromophenyl)alanine | C11H15BrN2O2 | CID 165353844. [Link]

  • Cheméo. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. [Link]

  • MDPI. Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. [Link]

  • Biochemical Research Applications of 3-Bromo-L-phenylalanine. [Link]

  • Google Patents. Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.

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"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" reaction with cysteine or histidine residues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Covalent Modification of Cysteine and Histidine Residues with N-(2-Bromopropionyl)-3-phenyl-DL-alanine

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a covalent modifier for cysteine and histidine residues in peptides and proteins. This reagent, featuring an α-bromo amide electrophile, is a valuable tool for targeted covalent inhibition, chemical proteomics, and the generation of stable protein conjugates. This guide elucidates the underlying chemical mechanisms, provides detailed experimental protocols for achieving selective or dual modification, and outlines robust analytical methods for the characterization of the resulting covalent adducts. By explaining the causality behind experimental choices, this document empowers researchers to rationally design and execute protein modification strategies with precision and confidence.

Chemical Principles and Reaction Mechanism

The core reactivity of this compound lies in its α-bromopropionyl group. The bromine atom, being a good leaving group, and its position adjacent to an electron-withdrawing carbonyl group, renders the α-carbon highly electrophilic. This site is susceptible to nucleophilic attack by electron-rich side chains of specific amino acids, primarily the thiol of cysteine and the imidazole ring of histidine. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Reaction with Cysteine: The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The thiolate anion attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable thioether bond.

  • Reaction with Histidine: The imidazole side chain of histidine is a nitrogen-based nucleophile. One of the imidazole nitrogens attacks the α-carbon, displacing the bromide and forming a stable C-N bond, resulting in a positively charged imidazolium ion.

The overall reaction rate and selectivity are critically dependent on the nucleophilicity of the target residue, which is governed by the reaction pH and the local protein microenvironment.

Caption: General SN2 mechanism for cysteine and histidine alkylation.

Achieving Selectivity: The Critical Role of pH

The ability to selectively target either cysteine or histidine hinges on exploiting the difference in the pKa values of their respective side chains. By carefully controlling the reaction pH, one can modulate the nucleophilicity of each residue and direct the modification.[1]

  • Histidine (pKa ≈ 6.0-7.0): The imidazole side chain is most nucleophilic when it is neutral, which occurs at pH values above its pKa. At pH 6.5-7.5, histidine is a competent nucleophile, while the cysteine thiol (pKa ≈ 8.5) is predominantly protonated and thus significantly less reactive.[2] This pH range is therefore optimal for achieving histidine-selective modification.

  • Cysteine (pKa ≈ 8.0-9.0): The cysteine side chain becomes a highly potent nucleophile (thiolate) when deprotonated at pH values above its pKa.[3] At pH 8.5-9.0, the reaction rate with cysteine is dramatically enhanced. While histidine is also nucleophilic at this pH, the intrinsic reactivity of the thiolate is generally much greater than that of the imidazole ring, favoring cysteine modification. However, modification of other nucleophilic residues like lysine (pKa ~10.5) can become a competing side reaction at higher pH values.

Target ResidueOptimal pH RangeRationalePotential Side Reactions
Histidine 6.5 - 7.5Imidazole is deprotonated and nucleophilic; cysteine thiol is mostly protonated and less reactive.[2]Minimal from other residues.
Cysteine 8.0 - 9.0Thiol is deprotonated to the highly nucleophilic thiolate form.[3][4]Histidine modification; Lysine modification at pH > 9.0.

Experimental Protocols

The following protocols provide a framework for the covalent modification of peptides and proteins. It is essential to optimize parameters such as stoichiometry, temperature, and incubation time for each specific target protein.

Protocol 1: Covalent Modification of a Target Protein

This protocol outlines a general workflow for labeling a protein with this compound.

Materials:

  • Target protein of known concentration in a non-nucleophilic buffer (e.g., PBS, HEPES). Avoid Tris or other amine-containing buffers.

  • This compound

  • Stock solvent for the reagent (e.g., DMSO or DMF)

  • Reaction Buffer: 50 mM Sodium Phosphate or HEPES, 150 mM NaCl, adjusted to the desired pH (e.g., 7.0 for His-targeting, 8.5 for Cys-targeting).

  • Quenching Reagent: 1 M DTT or L-cysteine solution.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in DMSO.

  • Protein Preparation: Dilute the target protein to a final concentration of 10-50 µM in the chosen reaction buffer. Equilibrate the protein solution at the desired reaction temperature (e.g., room temperature or 37°C).

  • Initiation of Reaction: Add the reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein). Ensure the final concentration of the organic solvent (DMSO) is low (<5% v/v) to avoid protein denaturation. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 1-4 hours). The optimal time should be determined via a time-course experiment, monitoring the reaction by HPLC or mass spectrometry.

  • Quenching: Terminate the reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-20 mM. This will consume any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Remove the excess reagent and quenching agent by buffer exchange using a desalting column (e.g., PD-10) or through dialysis against a suitable storage buffer.

  • Analysis: Confirm the covalent modification using the analytical techniques described in Section 4. Store the modified protein at -80°C.

Experimental_Workflow prep_protein 1. Prepare Protein Solution (10-50 µM in Reaction Buffer) react 3. Initiate Reaction (Add Reagent to Protein) prep_protein->react prep_reagent 2. Prepare Reagent Stock (100 mM in DMSO) prep_reagent->react incubate 4. Incubate (1-4 hours at RT or 37°C) react->incubate quench 5. Quench Reaction (Add DTT or L-Cysteine) incubate->quench purify 6. Purify (Desalting Column or Dialysis) quench->purify analyze 7. Analytical Validation (Mass Spec, HPLC) purify->analyze

Caption: Standard workflow for covalent protein modification.

Analytical Characterization of Covalent Adducts

Robust analytical validation is crucial to confirm the formation of the covalent adduct, determine the site of modification, and quantify the reaction efficiency.[5]

Mass Spectrometry (MS)

Mass spectrometry is the most powerful tool for characterizing covalent modifications.[6][7] The addition of the N-(2-propionyl)-3-phenyl-DL-alanine moiety results in a specific mass increase.

  • Mass of Adduct: C₁₂H₁₄NO₃ = (12 * 12.011) + (14 * 1.008) + (1 * 14.007) + (3 * 15.999) = 220.24 Da (Monoisotopic Mass: 220.095 Da )

Intact Protein Analysis ("Top-Down"):

  • Principle: The mass of the entire, intact protein is measured before and after the reaction. A mass shift corresponding to the addition of ~220.1 Da (or multiples thereof for multiple modifications) confirms covalent labeling.[8]

  • Technique: Typically performed using Electrospray Ionization (ESI-MS). The resulting spectrum shows a distribution of multiply charged ions, which can be deconvoluted to determine the total mass of the protein.[5]

Peptide Mapping ("Bottom-Up"):

  • Principle: The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Procedure:

    • Digest the unmodified (control) and modified proteins.

    • Separate peptides using reverse-phase HPLC.[11]

    • Analyze by MS to identify peptides that show a +220.1 Da mass shift.

    • Perform tandem MS (MS/MS) on the modified peptide to fragment it and pinpoint the exact amino acid (Cys or His) that was modified.[6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an invaluable tool for monitoring reaction progress and assessing the purity of the final product.[11]

  • Principle: The covalent attachment of the relatively hydrophobic phenylalanyl moiety typically increases the overall hydrophobicity of the protein or peptide.

  • Application: When analyzing the reaction mixture, the modified protein will usually exhibit a longer retention time on a reversed-phase column (e.g., C4 or C18) compared to the unmodified protein. This allows for the quantification of the reaction yield by comparing the peak areas of the modified and unmodified species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For small peptides or isolated amino acids, NMR can provide unambiguous structural confirmation of the adduct.[12][13] It can be used to confirm the site of attachment (S-alkylation on cysteine vs. N-alkylation on histidine's imidazole ring) by observing chemical shift changes in specific protons and carbons near the modification site.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Reaction Yield Incorrect pH for desired target; Reagent degradation; Insufficient reagent stoichiometry or incubation time; Protein target site is inaccessible.Verify buffer pH. Use freshly prepared reagent stock. Increase molar excess of reagent and/or incubation time. Consider partial denaturation of the protein if the target site is buried.
Non-specific Modification pH is too high, leading to modification of other nucleophiles (e.g., lysine); Reagent concentration is too high.For Cys-targeting, maintain pH ≤ 9.0. For His-targeting, use pH ~7.0. Perform a titration of the reagent to find the lowest effective concentration.
Protein Precipitation High concentration of organic solvent (e.g., DMSO); Reagent-induced conformational changes leading to aggregation.Keep final DMSO concentration below 5%. Add the reagent stock slowly while gently mixing. Screen different buffer compositions for improved protein stability.
Ambiguous MS Results Incomplete reaction leading to a heterogeneous mixture; Multiple modifications.Optimize reaction for higher conversion. Use peptide mapping (LC-MS/MS) to resolve individual modification sites.

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  • Zhong, S., et al. (1992). Identification of serine and histidine adducts in complexes of trypsin and trypsinogen with peptide and nonpeptide boronic acid inhibitors by 1H NMR spectroscopy. Biochemistry, 31(51), 12839-46.
  • Nagel, A., et al. (1974). 1 H NMR studies of σ‐adducts of pteridine and some of its derivatives in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 94(2), 45-47.
  • Lopez-Zaragoza, J., et al. (2010). Solid-State NMR Study of Cysteine on Gold Nanoparticles. The Journal of Physical Chemistry C, 114(42), 18109-18114.
  • Tobie, W. C., & Ayres, G. B. (1937). Synthesis of d,l-Alanine in Improved Yield from α-Bromopropionic Acid and Aqueous Ammonia. Journal of the American Chemical Society, 59(5), 950.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Bromopropionyl)-3-phenyl-DL-alanine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with N-(2-Bromopropionyl)-3-phenyl-DL-alanine (BPPA), a classic affinity alkylating reagent.[1][2] This molecule functions as a substrate analog, primarily targeting enzymes with specificity for phenylalanine (e.g., Chymotrypsin, Carboxypeptidase A).[1][2] The phenylalanine moiety directs the probe to the active site, while the


-halo carbonyl group (2-bromopropionyl) acts as an electrophile, forming a covalent bond with nucleophilic residues (His, Ser, or Cys).

This guide addresses the three primary challenges inherent to this chemistry: hydrolytic instability of the probe, stereochemical heterogeneity (DL-mixture), and hydrophobic aggregation during purification.

Module 1: The Labeling Reaction (Upstream Optimization)

Before purification can succeed, the labeling reaction must be controlled. The most common "purification" failures are actually upstream reaction failures.

Q: My labeling efficiency is low (<10%). The probe precipitates when added to the buffer. How do I fix this?

A: This is a solubility and hydrolysis issue.[1][2] BPPA is hydrophobic due to the phenyl ring and the bromine atom.

  • Solvent Compatibility: Do not dissolve BPPA directly in aqueous buffer.[1][2] Dissolve it in anhydrous DMSO or DMF to a 100x stock concentration. Add this dropwise to your protein solution while vortexing.[2] Keep the final organic solvent concentration

    
     to avoid protein denaturation.
    
  • Hydrolysis Competition: The carbon-bromine bond is susceptible to hydrolysis by water (forming the non-reactive hydroxy-derivative).[1][2]

    • Action: Add the probe immediately before the reaction starts. Do not store aqueous dilutions.[1][2]

    • Action: Increase the molar excess. Start with 10-20x molar excess over the protein.[2] If hydrolysis is fast, add the reagent in multiple small aliquots (e.g., 5x excess added 4 times over 1 hour) rather than one large bolus.

Q: I am seeing "smearing" on my SDS-PAGE. Is this degradation?

A: It is likely non-specific alkylation .[1][2] While the phenylalanine group drives active-site specificity, the reactive bromide can alkylate surface Cysteine or Histidine residues if the concentration or pH is too high.

  • pH Control:

    • pH 5.5 - 6.5: Favors specific active-site Histidine alkylation (if the local environment lowers the pKa).[1][2]

    • pH > 7.5: Increases risk of non-specific Cysteine/Lysine surface labeling.[1][2]

    • Protocol Adjustment: Lower your reaction pH to 6.0 and reduce incubation time.

Module 2: Purification & Removal of Excess Probe

Q: Dialysis is taking too long, and my protein is precipitating. What is the alternative?

A: Do not use dialysis for the initial removal of BPPA. Dialysis is slow (12-24 hours).[2] During this time, the unreacted BPPA hydrolyzes, generating bromide ions and acid, which can destabilize your protein.[2] Furthermore, the hydrophobic probe may micellize or bind non-specifically to the dialysis membrane.

Recommended Protocol: Size Exclusion Desalting (G-25) Use a Sephadex G-25 or Bio-Gel P-6 desalting column.[1][2] This separates the protein (exclusion limit >5 kDa) from the small molecule probe (~300 Da) in minutes.

ParameterDialysisDesalting (G-25)Recommendation
Time 12-24 Hours10-20 MinutesDesalting
Probe Removal Equilibrium driven (slow)Flow driven (fast)Desalting
Hydrolysis Risk HighLowDesalting
Sample Dilution Minimal~1.5 foldDesalting

Module 3: Separating Labeled vs. Unlabeled Protein

This is the critical step. Because BPPA adds a hydrophobic phenylalanine-like group, the labeled protein is physically distinct from the native protein.

Q: How do I separate the labeled protein from the unlabeled fraction?

A: Use Hydrophobic Interaction Chromatography (HIC) .[1][2][3][4][5][6] The attachment of this compound increases the surface hydrophobicity of the protein.[1][2]

The Logic:

  • Load High Salt: Load the mixture onto a HIC column (e.g., Phenyl Sepharose or Butyl Sepharose) in high salt (1.5 M Ammonium Sulfate). This forces hydrophobic patches to bind the resin.

  • Elute Low Salt: Apply a reverse gradient (1.5 M

    
     0 M Ammonium Sulfate).
    
  • Elution Order:

    • Fraction 1: Unlabeled Protein (Less Hydrophobic

      
       Elutes earlier).[1][2]
      
    • Fraction 2: BPPA-Labeled Protein (More Hydrophobic

      
       Elutes later).
      
Q: The "DL" mixture is causing peak broadening. Why?

A: You are using a racemic reagent (DL-alanine).[1][2]

  • The L-isomer likely binds the active site specifically and reacts efficiently.[1]

  • The D-isomer may react much slower, not at all, or non-specifically at surface residues.[1][2]

If your HIC peak is split or broad, you are likely resolving the L-labeled protein from the D-labeled (or non-specifically labeled) protein.[1][2]

  • Troubleshooting: Collect fractions across the peak and test for enzymatic activity. The "dead" enzyme (specifically labeled at the active site) is your target. If the enzyme retains activity, it is likely labeled non-specifically (distal to the active site).

Visualizing the Workflow

The following diagram outlines the decision logic for purification based on the specific challenges of BPPA labeling.

BPPA_Purification Start Start: BPPA Labeling Reaction Check_Sol Is Probe Precipitating? Start->Check_Sol Fix_Sol Use DMSO/DMF (<5%) Add in aliquots Check_Sol->Fix_Sol Yes Reaction Incubation (pH 6.0-7.0, 1-4 hours) Check_Sol->Reaction No Fix_Sol->Reaction Quench Quench Reaction (Add excess thiol/DTT) Reaction->Quench Removal Probe Removal: Desalting Column (G-25) Quench->Removal Sep_Choice Separation Method? Removal->Sep_Choice HIC HIC (Hydrophobic Interaction) Best for hydrophobic tag Sep_Choice->HIC Standard IEX IEX (Ion Exchange) If pI shifts significantly Sep_Choice->IEX Alternative Result Final QC: Mass Spec + Activity Assay HIC->Result IEX->Result

Caption: Workflow for optimizing solubility, removing unreacted probe, and exploiting hydrophobicity for final purification.

Module 4: Storage and Stability[2]

Q: Can I freeze the labeled protein?

A: Yes, but be cautious of the pH shift during freezing . Common buffers like Sodium Phosphate can shift pH drastically (up to 3 pH units) during freezing.[1][2] If the pH drops, the acid-labile bonds might degrade, or the protein might denature.

  • Recommendation: Exchange into a stable buffer like HEPES or MOPS before freezing.[1][2] Flash freeze in liquid nitrogen.

Q: The label seems to fall off over time.

A: The covalent bond formed (usually a thioether if reacting with Cys, or an alkyl-amine with Lys/His) is generally stable.[1][2] However, if the bond formed is an ester (reaction with Serine/Threonine), it is susceptible to hydrolysis, especially at high pH (>8.5).[2]

  • Fix: Store the purified protein at pH 6.0 - 7.0 and 4°C (short term) or -80°C (long term). Avoid repeated freeze-thaw cycles.[1][2]

References & Authoritative Sources

  • Lundblad, R. L. (2014).[1][2] Chemical Reagents for Protein Modification. CRC Press.[1][2] (Definitive guide on affinity labeling chemistry and alpha-halo acids). [1][2]

  • Cytiva (formerly GE Healthcare). Hydrophobic Interaction Chromatography: Principles and Methods.[1][2] (Standard handbook for HIC purification strategies).

  • Thermo Fisher Scientific. Protein Purification Overview: Affinity, IEX, HIC. (Technical overview of separation logic).

  • Means, G. E., & Feeney, R. E. (1971).[1][2] Chemical Modification of Proteins. Holden-Day. (Classic text on the mechanism of alkylating agents like bromopropionyl derivatives).

Sources

"N-(2-Bromopropionyl)-3-phenyl-DL-alanine" reaction kinetics and temperature effects

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Kinetic Analysis & Troubleshooting Guide[1]

Executive Technical Summary

N-(2-Bromopropionyl)-3-phenyl-DL-alanine is a bifunctional building block utilized primarily in peptidomimetic synthesis and as an initiator for Atom Transfer Radical Polymerization (ATRP). Its chemical behavior is defined by two distinct reactive centers:

  • The Secondary Alkyl Halide (C-Br): Highly susceptible to nucleophilic substitution (

    
    ) and radical generation.
    
  • The Amide Linkage: Generally stable but prone to neighboring group participation (NGP) under specific pH/temperature conditions.

This guide addresses the kinetic instability often observed during storage or elevated-temperature reactions, specifically focusing on hydrolysis , racemization , and elimination .

Module 1: Kinetic Stability & Hydrolysis

The Core Issue: Users often report "loss of activity" or "acidification" of aqueous solutions. This is rarely due to amide bond cleavage but rather the hydrolysis of the C-Br bond.

Mechanism: Neighboring Group Participation (NGP)

Unlike simple alkyl halides, the


-halo amide moiety in this compound can undergo intramolecular cyclization. The amide oxygen attacks the 

-carbon (displacing Bromine) to form an unstable oxazolinone intermediate. This intermediate rapidly hydrolyzes, often leading to racemization and the formation of the

-hydroxy derivative.

Kinetic Dependency:

  • pH: Rate is minimum at pH 3–4. Rate increases logarithmically > pH 8 (Base-catalyzed hydrolysis).

  • Temperature: Follows Arrhenius behavior. The activation energy (

    
    ) for C-Br hydrolysis in similar 
    
    
    
    -halo amides is typically 18–22 kcal/mol .
Experimental Validation Protocol (Self-Validating System)

Do not assume stability. Perform this Half-Life Determination Assay before critical steps:

  • Prepare Stock: Dissolve compound (10 mM) in buffer (pH of interest) + 10%

    
    .
    
  • Incubate: Hold at target temperature (e.g., 37°C).

  • Monitor:

    
    -NMR time-course.
    
    • Signal A (Reactant): Quartet at

      
       ppm (CH-Br).
      
    • Signal B (Product): Shifted quartet (CH-OH) or vinyl signals (Elimination).

  • Calculate: Plot

    
     vs. time. The slope 
    
    
    
    .
Data Visualization: Degradation Pathways

HydrolysisPathways Start N-(2-Bromopropionyl)- 3-phenyl-DL-alanine Oxazolinone Oxazolinone Intermediate (Cyclic) Start->Oxazolinone Intramolecular Attack (k1) Hydroxy N-(2-Hydroxypropionyl)- 3-phenyl-DL-alanine (Hydrolysis Product) Start->Hydroxy Direct Hydrolysis (Slow) Acryloyl N-Acryloyl- 3-phenyl-DL-alanine (Elimination Product) Start->Acryloyl Base/Heat (E2 Elimination) Oxazolinone->Hydroxy Water Attack (Fast)

Figure 1: The primary degradation pathways. Note that the Oxazolinone pathway (yellow) leads to racemization.

Module 2: Temperature Effects & Elimination Risks

The Core Issue: Purity drops during heating steps (e.g., recrystallization or high-temp substitution).

Thermal Elimination (Dehydrohalogenation)

At temperatures


, particularly in the presence of weak bases (e.g., carbonates, tertiary amines), the molecule undergoes 

-elimination
of HBr.
  • Product: N-acryloyl-3-phenyl-DL-alanine (Michael Acceptor).

  • Consequence: This impurity is a potent electrophile that will covalently modify cysteines or polymerize, ruining biological assays.

Temperature Control Table
Process StepRecommended Max TempRisk FactorMitigation
Storage -20°CHydrolysis (Slow)Store under

, desiccated.
Dissolution 25°CNoneUse sonication instead of heat.

Reaction
40°CElimination (Acrylamide formation)Use polar aprotic solvents (DMF, DMSO) to accelerate

at lower temps.
Recrystallization 50°CThermal DegradationAvoid boiling alcohols; use solvent diffusion methods.

Module 3: Nucleophilic Substitution (Synthesis Optimization)

Context: Using the compound to attach a payload (e.g., Thiol-substitution).

Troubleshooting Low Yields

If your substitution reaction (e.g.,


) yields <50%:
  • Check the Base: Strong bases (NaOH, NaOEt) promote elimination over substitution.

    • Solution: Use milder bases like

      
       or DIPEA.
      
  • Solvent Effect:

    • Protic Solvents (MeOH, Water): Solvate the nucleophile, reducing reactivity.

    • Aprotic Solvents (DMF, Acetone): Leave the nucleophile "naked" and reactive.

    • Recommendation: Switch to DMF or Acetonitrile .

Workflow for Kinetic Optimization

OptimizationWorkflow Start Start: Low Yield in Substitution CheckBase Is Base pKa > 12? Start->CheckBase ChangeBase Switch to K2CO3 or TEA CheckBase->ChangeBase Yes CheckTemp Is Temp > 50°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Reduce Temp to <40°C Extend Time CheckTemp->LowerTemp Yes CheckSolvent Is Solvent Protic? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent SwitchSolvent Switch to DMF/ACN CheckSolvent->SwitchSolvent Yes (MeOH/H2O) End Proceed to HPLC Analysis CheckSolvent->End No

Figure 2: Decision tree for optimizing nucleophilic substitution yields.

Frequently Asked Questions (FAQ)

Q1: My aqueous solution of the compound turned acidic overnight. Why? A: You are observing the release of Hydrobromic Acid (HBr). The C-Br bond hydrolyzed, generating HBr and the hydroxy-derivative.

  • Correction: Always prepare aqueous solutions fresh. If storage is required, buffer to pH 5.5–6.0 (citrate or acetate buffers are preferred over phosphate).

Q2: Can I autoclave this compound for sterile cell culture? A: No. Autoclaving (121°C) will cause massive degradation via hydrolysis and elimination.

  • Correction: Filter sterilize (0.22

    
     PES membrane) the solution.
    

Q3: The compound appears as a "doublet of doublets" in NMR. Is it impure? A: Not necessarily. The compound is a diastereomer mixture (unless you bought a stereopure version). The "DL" alanine creates a racemic center, and the bromopropionyl group has its own chiral center. You may see signal splitting due to the presence of


 and 

pairs.

Q4: I am using this as an ATRP initiator. Why is my Polydispersity Index (PDI) high? A: High PDI often indicates that the initiation rate is slower than the propagation rate.

  • Correction: Ensure the C-Br bond is activated efficiently. If using Cu(I) catalysts, slightly increase the temperature (carefully, <50°C) or change the ligand to a more reducing one (e.g., TPMA) to accelerate the initial radical generation.

References

  • Neighboring Group Participation in Amide Hydrolysis: Source: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol. 1. Plenum Press. Relevance: Foundational text describing the kinetics of amide oxygen attack on -halo carbons (Oxazolinone mechanism).
  • Source: Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W. A. Benjamin.
  • ATRP Initiator Stability

    • Source: Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.
    • URL:[Link]

    • Relevance: Discusses the bond dissociation energies and thermal stability of 2-bromopropionyl initi
  • Reaction of

    
    -Halo Acids/Amides (General Kinetics): 
    
    • Source: ChemGuide - Mechanisms of Nucleophilic Substitution.
    • URL:[Link]

    • Relevance: General background for the mechanisms described in Module 3.

Validation & Comparative

A Senior Application Scientist's Guide to Protein Crosslinking: A Comparative Analysis of N-(2-Bromopropionyl)-3-phenyl-DL-alanine and Conventional Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical crosslinking is an indispensable technique for stabilizing protein interactions and elucidating the three-dimensional structures of protein complexes.[1] The choice of crosslinking agent is paramount, dictating the specificity and outcome of the experiment. This guide provides an in-depth comparison of a specialized, site-directed crosslinking agent, N-(2-Bromopropionyl)-3-phenyl-DL-alanine, with widely-used conventional crosslinkers. We will explore the mechanistic underpinnings, comparative performance, and ideal applications for each class of reagent, supported by detailed experimental protocols to empower researchers in making informed decisions for their specific biological questions.

Part 1: Introduction to Chemical Crosslinking in Protein Science

Chemical crosslinking is a process that forms covalent bonds between two or more molecules, effectively "freezing" them in their interactive state.[1] In protein science, this technique is used to map protein-protein interaction interfaces, determine the proximity of subunits in a complex, and stabilize transient interactions for further analysis.[2][3] Crosslinking agents are molecules with at least two reactive groups connected by a spacer arm, which allows them to bridge specific functional groups on amino acid residues.[4]

These agents can be broadly categorized:

  • Homobifunctional Crosslinkers : Possess two identical reactive groups, leading to the linkage of similar functional groups, often in a single-step reaction.[5]

  • Heterobifunctional Crosslinkers : Contain two different reactive groups, enabling sequential, more controlled reactions to link dissimilar functional groups.[4]

  • Zero-Length Crosslinkers : Facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage, thus introducing no additional atoms.[6][7]

Part 2: Affinity-Directed Crosslinking: The Case of this compound

While most crosslinkers react broadly with accessible functional groups, a more targeted approach is offered by affinity-directed or site-directed agents. This compound represents a class of such specialized reagents, designed for high-specificity applications.

Deconstructing the Molecule

This compound is a heterobifunctional agent where the two functionalities are distinct in their roles: affinity and reactivity.

  • 3-phenyl-DL-alanine Moiety (The "Guidance System") : This portion of the molecule is an analog of the amino acid phenylalanine. Its purpose is to act as a recognition element. Proteins that naturally bind phenylalanine, such as certain enzymes or receptors, can be specifically targeted.[8][9] This moiety guides the entire molecule to the protein's active or binding site.

  • N-(2-Bromopropionyl) Moiety (The "Warhead") : This is an α-haloacetyl group, a well-established sulfhydryl-reactive chemical group.[10][11] It reacts specifically with the thiol group (-SH) of cysteine residues via nucleophilic substitution, forming a highly stable thioether bond.[4]

Proposed Mechanism of Action

The power of this compound lies in its two-stage mechanism that combines reversible binding with irreversible covalent linkage.

  • Target Recognition : The phenylalanine analog portion of the molecule first binds non-covalently to the specific binding pocket of the target protein.

  • Proximity-Driven Covalent Linkage : Once localized within the binding site, the bromoacetyl group is held in close proximity to the surrounding amino acid residues. If a cysteine residue is spatially close, the bromoacetyl group will react with its sulfhydryl group, forming a permanent covalent bond and crosslinking the agent to the protein.

This strategy transforms a general chemical reaction into a highly specific, site-directed modification.

cluster_0 Step 1: Affinity Binding cluster_1 Step 2: Covalent Crosslinking P Phenylalanine-Binding Protein (Target) A This compound P->A Reversible Binding C Bound Complex with Proximal Cysteine L Covalently Linked Protein C->L Irreversible Thioether Bond Formation

Caption: Mechanism of this compound.

Performance Profile
  • Advantages :

    • High Specificity : Its primary advantage is the ability to target a specific protein or even a specific site on a protein, drastically reducing off-target modifications.

    • Reduced Complexity : In a complex mixture like a cell lysate, it can selectively label the target protein, simplifying downstream analysis.

  • Disadvantages :

    • Limited Applicability : Its use is restricted to proteins that have a binding site for phenylalanine.

    • Structural Requirement : It requires a cysteine residue to be located near the binding pocket for the crosslinking reaction to occur.

    • Custom Synthesis : Such specialized reagents are often not commercially available and may require custom chemical synthesis.

Part 3: A Guide to Conventional Crosslinking Agents

In contrast to the specialized nature of affinity-directed agents, conventional crosslinkers are designed for broader applications.

Homobifunctional Crosslinkers: Disuccinimidyl suberate (DSS)

DSS is a popular amine-reactive homobifunctional crosslinker.[5] It contains two N-hydroxysuccinimide (NHS) esters at either end of an 11.4 Å spacer arm.

  • Mechanism : NHS esters react with primary amines (the N-terminus of a polypeptide and the side chain of lysine) at pH 7-9 to form stable amide bonds.[10] Being homobifunctional, DSS is used in a one-step reaction where it can crosslink subunits within a protein complex or proteins that are in close proximity.[12]

  • Applications : Ideal for studying protein quaternary structure and identifying near-neighbor proteins in a complex.[1]

  • Pros : Simple one-step protocol.

  • Cons : The reaction can be difficult to control, potentially leading to unwanted self-conjugation, polymerization, or intramolecular crosslinking.[4][13]

reagent DSS NHS-ester --- Spacer (11.4 Å) --- NHS-ester product Crosslinked Complex (Stable Amide Bonds) reagent->product pH 7-9 protein1 Protein A Lys-NH2 protein1:lys->product protein2 Protein B Lys-NH2 protein2:lys->product

Caption: Reaction scheme for the homobifunctional crosslinker DSS.

Heterobifunctional Crosslinkers: SMCC

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[5]

  • Mechanism : This allows for a controlled, two-step reaction. First, the more labile NHS ester is reacted with the primary amines on one protein. After removing the excess crosslinker, this modified protein is added to the second protein, where the maleimide group reacts specifically with sulfhydryl groups on cysteine residues.[4]

  • Applications : Widely used for creating specific protein-protein conjugates, such as antibody-enzyme conjugates for immunoassays.[1]

  • Pros : The two-step process minimizes unwanted polymerization and self-conjugation, offering greater control.[13]

  • Cons : Requires both amine and sulfhydryl groups to be available on the respective proteins. The protocol is more complex than a one-step reaction.

cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction smcc1 SMCC NHS-ester --- Spacer --- Maleimide intermediate Intermediate Maleimide-activated Protein A smcc1->intermediate pH 7-9 protein1 Protein A Lys-NH2 protein1:lys->intermediate product A-B Conjugate (Stable Thioether Bond) intermediate->product pH 6.5-7.5 protein2 Protein B Cys-SH protein2:cys->product reagents EDC product Directly-Linked A-B Complex (Native Amide Bond) reagents->product pH 4.5-7.2 protein1 Protein A COOH protein1:cooh->product protein2 Protein B NH2 protein2:nh2->product

Caption: Reaction scheme for the zero-length crosslinker EDC.

Part 4: Comparative Analysis: Choosing the Right Tool for the Job

The selection of a crosslinker is a critical decision that depends entirely on the experimental goal. The table below summarizes the key performance characteristics of the discussed agents.

FeatureThis compoundDSS (Homobifunctional)SMCC (Heterobifunctional)EDC (Zero-Length)
Target Residues Affinity Site (Phe-binding) & CysteinePrimary Amines (Lys, N-terminus)Primary Amines & CysteinesCarboxyls (Asp, Glu) & Primary Amines
Specificity Very High (Site-Directed)Low (Proximity-Based)Moderate (Functional Group-Directed)High (Requires direct contact)
Spacer Arm Length Variable (depends on binding pocket)11.4 Å8.3 Å (cyclohexane stabilized)0 Å
Reversibility No (Stable Thioether Bond)No (Stable Amide Bond)No (Stable Thioether Bond)No (Stable Amide Bond)
Reaction Type Two-Step (Binding then Covalent)One-StepTwo-Step (Sequential)One-Step
Key Applications Mapping binding sites of Phe-binding proteinsCapturing protein complex snapshotsCreating specific protein conjugatesStudying direct interactions, immobilization
Advantages Excellent for specific target identification in complex mixtures.Simple, rapid protocol for general crosslinking.Controlled reaction minimizes side products.No spacer arm provides precise distance constraints.
Disadvantages Limited to specific protein types; requires nearby Cys.Prone to polymerization and self-conjugation.More complex protocol; requires Cys.Unstable intermediate; requires careful buffer selection.

Part 5: Experimental Protocols & Workflows

Adherence to a robust protocol is key to obtaining reproducible and meaningful crosslinking data.

General Protocol for In Vitro Protein Crosslinking

This protocol provides a general framework. Causality: The concentrations, incubation times, and buffer components are critical variables that must be optimized for each specific protein system. Pilot experiments are strongly recommended. [8]

  • Sample Preparation :

    • Prepare your purified protein(s) of interest in a reaction buffer that is free of extraneous reactive species. For amine-reactive crosslinkers (DSS, SMCC), use a non-amine buffer like Phosphate-Buffered Saline (PBS) or HEPES at pH 7.2-8.0. [14]For EDC, use a non-amine, non-carboxylate buffer like MES at pH 6.0. [15] * Adjust the protein concentration to a suitable range, typically 0.1–1 mg/mL. [8]Rationale: This concentration range is generally sufficient to promote intermolecular crosslinking without excessive aggregation.

  • Crosslinker Preparation :

    • Immediately before use, dissolve the crosslinker in an appropriate solvent. Hydrophobic crosslinkers like DSS and SMCC should be dissolved in a dry organic solvent (e.g., DMSO or DMF) first, then added to the aqueous reaction buffer. [15]Water-soluble variants (e.g., Sulfo-SMCC, BS3) can be dissolved directly in the aqueous buffer.

    • Rationale: Many crosslinkers, especially NHS esters, are moisture-sensitive and will hydrolyze rapidly. Preparing the stock solution fresh in a dry solvent maximizes its reactivity.

  • Crosslinking Reaction :

    • Add a calculated molar excess of the crosslinker to the protein solution. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein. [14] * Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. Rationale: Lower temperatures can help maintain protein stability but will require longer reaction times.

    • For two-step reactions with a heterobifunctional agent like SMCC, perform the first reaction, then remove excess crosslinker using a desalting column before adding the second protein.

  • Quenching the Reaction :

    • Stop the reaction by adding a quenching reagent that contains the target functional group. For amine-reactive crosslinkers, add a final concentration of 20-50 mM Tris or Glycine. [8]For sulfhydryl-reactive crosslinkers, add a thiol-containing reagent like DTT or β-mercaptoethanol.

    • Incubate for an additional 15 minutes. Rationale: Quenching is crucial to prevent further, non-specific crosslinking and to ensure a defined reaction endpoint.

  • Analysis of Crosslinked Products :

    • The most common method for initial analysis is SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

    • Add an appropriate volume of SDS-PAGE loading buffer to the quenched reaction mixture.

    • Heat the sample at 95-100°C for 5-10 minutes.

    • Load the sample onto a polyacrylamide gel and run the electrophoresis.

    • Visualize the protein bands using Coomassie Blue or silver staining. [3]Crosslinked products will appear as higher molecular weight bands compared to the monomeric protein.

Experimental Workflow Diagram

prep 1. Prepare Protein in Compatible Buffer cross 2. Add Freshly Prepared Crosslinker prep->cross react 3. Incubate (e.g., 1h at RT) cross->react quench 4. Quench Reaction (e.g., add Tris) react->quench analyze 5. Analyze by SDS-PAGE & Mass Spectrometry quench->analyze

Caption: General workflow for an in vitro crosslinking experiment.

Part 6: Conclusion

The field of chemical crosslinking offers a diverse toolkit for probing protein structure and function. While conventional reagents like DSS, SMCC, and EDC provide robust, broadly applicable methods for studying protein interactions, they often lack the specificity required to dissect complex biological systems. Specialized affinity-directed agents, exemplified by the conceptual this compound, represent a more targeted strategy. By leveraging a protein's inherent binding specificity, these reagents can achieve site-specific labeling, offering a level of precision that is invaluable for applications such as active site mapping and target identification in drug discovery. The ultimate choice of crosslinker depends on a careful consideration of the biological question, the nature of the target protein, and the level of structural detail required.

References

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Link

  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Link

  • Creative Proteomics. (n.d.). Protein Crosslinking Reagents and Application. Link

  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking. Link

  • Santa Cruz Biotechnology. (n.d.). Zero-Length Crosslinkers. Link

  • ProteoChem. (n.d.). Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. Link

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Link

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Link

  • G-Biosciences. (n.d.). Protein Cross-Linkers. Link

  • Kalia, J., & Raines, R. T. (2010). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine.
  • Phan, T. T. T., et al. (2014). In-Depth Analysis of Zero-Length Crosslinking for Structural Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(12), 2094–2104.
  • Habeeb, A. F. S. A., & Hiramoto, R. (1968). Chemical crosslinking and the stabilization of proteins and enzymes. Archives of Biochemistry and Biophysics, 126(1), 16-26.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis. Link

  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking. Link

  • DeArmey, S. L., & Scott, W. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377.
  • Creative Biolabs. (2025, October 22). Chemical Reactivity of Crosslinkers. Link

  • Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Link

  • Jayanthi, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Molecules, 27(23), 8124.
  • Zhang, H., et al. (2025, July 8). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. JACS Au.
  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Link

  • Kumar, A., & Srivastava, A. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications.
  • Herter, S., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.
  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking Applications. Link

  • Bilińska, K., et al. (2025, April 11). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences, 26(8), 4321.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis. Link

  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Link

  • Benchchem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. Link

  • Kim, M., et al. (2014). Incorporation of d-alanine into poly(ethylene glycol) and l-poly(alanine-co-phenylalanine) block copolymers affects their nanoassemblies and enzymatic degradation.
  • Lin, Y.-L., et al. (2023). Immobilization of BoPAL3 Phenylalanine Ammonia-Lyase on Electrospun Nanofibrous Membranes of Polyvinyl Alcohol/Nylon 6/Chitosan Crosslinked with Dextran Polyaldehyde. International Journal of Molecular Sciences, 24(18), 13837.

Sources

Comparative Guide: Characterization of N-(2-Bromopropionyl)-3-phenyl-DL-alanine Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromopropionyl)-3-phenyl-DL-alanine (NBPA) represents a specialized class of affinity labeling reagents (affinity alkylators). Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide) or highly specific suicide substrates, NBPA functions as a steric probe for hydrophobic binding pockets. By incorporating a 2-bromopropionyl electrophile onto a phenylalanine scaffold, this molecule targets enzymes and receptors recognizing aromatic residues—most notably serine proteases (e.g., Chymotrypsin) and metalloproteases (e.g., Carboxypeptidase A).

This guide characterizes the utility of NBPA in mapping active site dimensions, specifically comparing its performance against standard N-bromoacetyl derivatives and chloromethyl ketones (e.g., TPCK).

Part 1: Mechanism of Action & Binding Dynamics

The Affinity Alkylation Pathway

NBPA operates via a two-step mechanism: recognition followed by covalent modification .

  • Non-Covalent Binding (

    
    ):  The 3-phenyl-DL-alanine moiety mimics the natural substrate (phenylalanine), directing the molecule into the S1 hydrophobic pocket of the target protein.
    
  • Covalent Alkylation (

    
    ):  The electrophilic carbon of the 2-bromopropionyl group undergoes nucleophilic attack by an active site residue (typically Histidine or Cysteine), forming an irreversible covalent bond.
    

Critical Distinction: The "propionyl" group introduces an


-methyl substituent compared to the standard "acetyl" linker. This added steric bulk allows researchers to probe the spatial tolerance  of the active site entrance.
Pathway Visualization

The following diagram illustrates the kinetic pathway of NBPA labeling, highlighting the competition between the L- and D-isomers present in the racemic mixture.

NBPA_Mechanism cluster_0 Stereochemical Filter E Target Enzyme (Active Site) Complex_L E•I Complex (L-Isomer Predominant) E->Complex_L Reversible Binding (Kd) Complex_D E•I Complex (D-Isomer) E->Complex_D Weak/Steric Clash NBPA NBPA (Racemic) (L- & D-Isomers) NBPA->Complex_L NBPA->Complex_D Covalent Inactivated Enzyme (Covalently Modified) Complex_L->Covalent Alkylation (k_inact) Nu: attacks C-Br

Caption: Kinetic mechanism of NBPA. The enzyme selectively binds the stereochemically compatible isomer (usually L) to form the Michaelis complex before irreversible alkylation.

Part 2: Comparative Analysis

NBPA vs. Standard Alternatives

The choice of NBPA is often driven by the need to assess steric constraints that smaller probes miss.

FeatureNBPA (Bromopropionyl-Phe)BAP (Bromoacetyl-Phe)TPCK (Tosyl-Phe-Chloromethyl Ketone)
Warhead

-Bromopropionyl (Secondary halide)

-Bromoacetyl (Primary halide)
Chloromethyl ketone
Reactivity Moderate. Sterically hindered by

-methyl group.
High. Unhindered primary halide.High. Highly specific for His-57 in serine proteases.
Specificity Steric Probe. Distinguishes pockets that cannot accommodate the extra methyl.General Affinity. Fits most Phe-binding pockets.Residue Specific. Targets Histidine imidazole N.
Stereochemistry Complex (2 chiral centers: Phe

-C and Propionyl

-C).
Simple (1 chiral center: Phe

-C).
Simple (1 chiral center).
Stability Moderate hydrolytic stability.Lower stability (hydrolyzes faster).Stable in acid, unstable in base.
Primary Use Mapping active site volume/sterics .Mapping active site location .Functional inhibition/Active site titration.
Technical Insight: The "DL" Factor

Since NBPA is often supplied as a DL-mixture (racemic):

  • Effective Concentration: Only 50% of the reagent (usually the L-isomer) is likely active against biological enzymes.

  • Competitive Inhibition: The D-isomer may bind (

    
    ) but fail to orient the bromide for reaction (
    
    
    
    ), acting as a competitive inhibitor that slows the apparent labeling rate.

Part 3: Experimental Protocol for Binding Site Characterization

Phase 1: Preparation & Stability Check
  • Reagent: this compound (Custom synthesis or specialty supplier).

  • Solvent: Dissolve in dry DMSO or DMF (Stock: 100 mM). Avoid ethanol/methanol as they can react with the alkyl halide over time.

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.0–7.5. Avoid buffers with nucleophiles (e.g., Tris contains free amines, but at pH 7.5 the reaction is slow enough; Phosphate is safer).

Phase 2: Kinetic Labeling (Kitz-Wilson Method)

To determine


 (affinity) and 

(reactivity):
  • Incubation:

    • Prepare enzyme solution (

      
      ).
      
    • Add NBPA at varying concentrations (e.g.,

      
       to 
      
      
      
      ).
    • Incubate at

      
      .
      
  • Time-Point Sampling:

    • At intervals (

      
       min), remove aliquots.
      
    • Quench: Dilute 1:100 into a substrate assay buffer containing a scavenger (e.g., 10 mM

      
      -mercaptoethanol) to kill excess NBPA instantly.
      
  • Residual Activity Assay:

    • Measure the enzymatic activity of the aliquot using a standard chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

Phase 3: Data Analysis

Plot


 vs. Time to get 

for each concentration. Then, plot

vs.

(Double-reciprocal plot).
  • Y-intercept:

    
     (Maximal rate of inactivation).
    
  • X-intercept:

    
     (Binding affinity).
    
Experimental Workflow Diagram

Workflow Start Start: Enzyme + NBPA (DL-mix) Incubate Incubation (pH 7.0, 25°C) Start->Incubate Sample Aliquot Removal (t = 0, 5, 10... min) Incubate->Sample Time course Quench Quench/Dilute (+ Excess Thiol) Sample->Quench Stop Reaction Assay Measure Residual Activity (Chromogenic Substrate) Quench->Assay Data Calculate k_inact & K_I Assay->Data

Caption: Step-by-step workflow for determining kinetic parameters of NBPA binding.

Part 4: Troubleshooting & Validation

Mass Spectrometry Validation

Because NBPA is an alkylating agent, the mass shift on the protein is predictable.

  • Expected Mass Shift (

    
    ): 
    
    
    
    .
  • Formula: The propionyl group adds specific mass. Look for the loss of the Bromine atom (79/81 Da) if the mechanism involves displacement, or retention if it's a simple adduct (rare).

  • Protocol: Digest the labeled protein with Trypsin (modified to resist chymotryptic activity) and analyze via LC-MS/MS to identify the modified peptide.

Stereochemical Resolution

If the DL-mixture yields ambiguous kinetics:

  • Enzymatic Resolution: Pre-treat the NBPA mixture with an esterase or acylase if the carboxyl group is protected, or use chiral HPLC to separate L- and D-isomers.

  • Control: Run the assay with D-Phenylalanine as a competitive inhibitor to see if it protects the active site, confirming the specificity of the Phe-binding pocket.

References

  • Sigler, P. B., et al. (1966). "The Structure of the Chymotrypsin-Substrate Complex." Journal of Molecular Biology. (Classic foundation on affinity labeling of Chymotrypsin). Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Comprehensive review of haloacyl inhibitors). Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase." Journal of Biological Chemistry.

    
     determination). Link
    
  • Shaw, E. (1970). "Chemical Modification by Active-Site-Directed Reagents." The Enzymes. (Detailed methodology on chloromethyl ketones and bromoacetyl derivatives). Link

quantitative analysis of "N-(2-Bromopropionyl)-3-phenyl-DL-alanine" labeling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Covalent Affinity Labeling & Kinetic Profiling of Cysteine Proteases

Executive Summary

N-(2-Bromopropionyl)-3-phenyl-DL-alanine (BPPA) represents a specialized class of affinity labeling reagents (also known as suicide substrates or activity-based probes). Unlike generic alkylating agents (e.g., Iodoacetamide) that indiscriminately modify surface cysteines, BPPA utilizes a two-step recognition mechanism:

  • Non-covalent Recognition: The phenylalanine backbone targets the hydrophobic S2/S3 subsites of papain-family cysteine proteases or chymotrypsin-like serine proteases.

  • Covalent Capture: The

    
    -bromo amide warhead executes a nucleophilic substitution (
    
    
    
    ), permanently alkylating the active site nucleophile.

This guide provides a quantitative comparison of BPPA against standard halo-acetyl probes, focusing on kinetic selectivity (


) , stereochemical resolution , and labeling efficiency .

Mechanism of Action

The labeling efficiency of BPPA is governed by the "Goldilocks Effect" of the bromine leaving group—more specific than iodine, yet more reactive than chlorine. The presence of the methyl group on the propionyl moiety (unlike the acetyl group in standard probes) introduces a chiral center and steric constraints that enhance specificity.

Reaction Pathway

The following diagram illustrates the kinetic pathway for the inactivation of a cysteine protease by BPPA. Note the reversible binding step (


) prior to the irreversible alkylation step (

).

BPPA_Mechanism cluster_0 Affinity Recognition E Enzyme (E) (Free Cys-SH) EI Michaelis Complex (E·I) (Non-covalent) E->EI + I (k1) I BPPA Probe (I) EI->E k-1 EI_cov Labeled Enzyme (E-I) (Covalent Thioether) EI->EI_cov kinact (Alkylation) Br- release

Figure 1: Kinetic mechanism of BPPA labeling. The reaction is driven by the affinity constant (


) of the Phenylalanine moiety and the inactivation rate (

) of the bromopropionyl warhead.

Comparative Analysis: BPPA vs. Alternatives

The choice of BPPA over other reagents is a trade-off between reactivity and site-specificity .

Table 1: Physicochemical & Kinetic Comparison
FeatureBPPA (Bromo-Propionyl) Iodoacetamide (IAA) Chloroacetyl-Phe (CAPA) Epoxide (E-64)
Primary Target Active Site Cysteine (S2 Specific)Surface Cysteines (Non-specific)Active Site CysteineActive Site Cysteine
Reactivity (

)
Moderate (Tunable)High (Promiscuous)Low (Requires long incubation)High (Specific)
Leaving Group Bromide (

)
Iodide (

)
Chloride (

)
Ring Opening
Stereochemistry Racemic (DL) - 50% ActiveAchiralL-isomer usually usedStereospecific
Specific Application Subsite mapping, Kinetic resolutionTotal Cys mapping (Proteomics)Highly selective slow-bindersBroad-spectrum inhibition
Stability (pH 7.5)

hrs
Unstable (Light sensitive)Very StableVery Stable
Critical Analysis of the "DL" Racemate

A unique feature of BPPA is the "DL" designation.

  • L-Enantiomer: Typically the bioactive species for mammalian proteases, mimicking natural peptide substrates.

  • D-Enantiomer: Often acts as a weak competitive inhibitor (

    
     only) without undergoing the alkylation step, or reacts at a significantly slower rate (
    
    
    
    ).
  • Impact: When using BPPA for quantitative labeling, you must account for the Racemic Dilution Effect . The effective concentration of the active probe is

    
    .
    

Quantitative Protocol: Determination of

To rigorously validate BPPA performance, one must determine the second-order inactivation rate constant. This protocol distinguishes specific affinity labeling from random bimolecular collision.

Materials Required
  • Target Enzyme: Papain (0.5

    
    M stock) or Cathepsin B.
    
  • Probe: BPPA (Dissolved in 100% DMSO; Prepare 10 mM stock).

  • Substrate: Fluorogenic substrate (e.g., Z-Phe-Arg-AMC) for residual activity assay.

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Step-by-Step Workflow
  • Preparation of Reaction Series: Prepare 5 aliquots of enzyme buffer. Add BPPA to final concentrations of:

    
    M. Ensure DMSO content is constant (<2%).
    
  • Incubation (Time-Course): Incubate at 25°C. At specific time points (

    
     min), remove a 
    
    
    
    L aliquot.
  • Quenching/Dilution: Immediately dilute the aliquot 100-fold into a cuvette containing the fluorogenic substrate (Z-Phe-Arg-AMC). This stops the alkylation (by dilution) and starts the activity assay.

  • Residual Activity Measurement: Measure the slope of fluorescence release (

    
    ) relative to the control (
    
    
    
    ).
  • Data Processing (Kitz-Wilson Plot):

    • Plot

      
       vs. Time (
      
      
      
      ) for each inhibitor concentration
      
      
      .
    • The slope of these lines is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Y-intercept =

      
      
      
    • X-intercept =

      
      
      
Workflow Visualization

Protocol_Workflow Start Start: Enzyme + BPPA (Various Concentrations) Incubate Incubate (t = 0-40 min) Allows covalent bond formation Start->Incubate Sample Remove Aliquot Incubate->Sample At intervals Dilute Dilute 100x into Substrate (Stops Alkylation) Sample->Dilute Read Measure Residual Activity (Fluorescence) Dilute->Read Calc Calculate k_obs Plot 1/k_obs vs 1/[I] Read->Calc

Figure 2: "Discontinuous" kinetic assay workflow for determining the inactivation efficiency of BPPA.

Expected Results & Troubleshooting

Quantitative Benchmarks

When analyzing BPPA labeling data, compare your results to these expected theoretical ranges for cysteine proteases:

ParameterExpected Value (BPPA)Interpretation

(Affinity)

to

M
Indicates successful recognition of the Phe side chain by the S2 pocket.

(Reactivity)

to

Slower than Iodo-analogs, allowing for higher specificity before reaction.


to

The efficiency index. Values

indicate a potent affinity label.
Troubleshooting Common Issues
  • Issue: Linear dependence of

    
     on 
    
    
    
    (No saturation).
    • Cause: The affinity (

      
      ) is too weak, or 
      
      
      
      . The reaction is proceeding via simple bimolecular collision, not affinity labeling.
    • Solution: Increase BPPA concentration or switch to the more reactive Iodo-analog to confirm binding site accessibility.

  • Issue: High background labeling in Mass Spec.

    • Cause: Over-alkylation.[1] The bromine is reacting with surface Histidines or Methionines.

    • Solution: Reduce pH to 5.0-5.5. Cysteine thiolates (

      
      , but 
      
      
      
      in active sites) remain reactive at pH 5.5, while surface residues are protonated/unreactive.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. Link

  • Kirsch, J. F., & Igelstrom, M. (1966). "The Kinetics of the Reactions of Cysteine and Certain Cysteine Derivatives with Chloroacetamide and Iodoacetamide." Biochemistry, 5(2), 783-791. Link

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245-3249. (Foundational paper for the kinetic method described).

Sources

Stereochemical Impact on Reactivity and Bio-Application: A Comparative Guide to N-(2-Bromopropionyl)-3-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of N-(2-Bromopropionyl)-3-phenyl-DL-alanine and its Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Bromopropionyl)-3-phenylalanine is a bifunctional peptidomimetic scaffold widely utilized as an Atom Transfer Radical Polymerization (ATRP) initiator and a protease inhibitor. Its utility is defined by its two chiral centers: the


-carbon of the phenylalanine backbone and the 

-carbon of the bromopropionyl cap.

This guide provides a technical comparison of the stereoisomers arising from the synthesis of this compound, specifically focusing on the resolution of diastereomers derived from the commercially ubiquitous L-Phenylalanine versus the racemic DL-Phenylalanine. We analyze the critical performance differences in chromatographic resolution, enzymatic stability, and polymerization initiation efficiency.

Stereochemical Landscape

The molecule possesses two stereocenters, resulting in four distinct stereoisomers. Understanding the relationship between these isomers is critical for isolation protocols.

  • Center 1 (Phe): The amino acid backbone (usually

    
     configuration in nature).[1]
    
  • Center 2 (Br): The halogenated acyl cap (racemic in standard reagents).

Visualizing the Stereoisomers

The following diagram illustrates the stereochemical outcome when reacting DL-Phenylalanine with racemic 2-Bromopropionyl chloride.

Stereoisomers Start Reagents: DL-Phenylalanine + (±)-2-Bromopropionyl-Cl L_Phe L-Phe Backbone (S) Start->L_Phe D_Phe D-Phe Backbone (R) Start->D_Phe SS (S,S)-Isomer (L-Phe, S-Br) L_Phe->SS + (S)-Acyl SR (S,R)-Isomer (L-Phe, R-Br) L_Phe->SR + (R)-Acyl RR (R,R)-Isomer (D-Phe, R-Br) D_Phe->RR + (R)-Acyl RS (R,S)-Isomer (D-Phe, S-Br) D_Phe->RS + (S)-Acyl SS->SR Diastereomers (Separable on Silica) SS->RR Enantiomers (Hard to Separate) SR->RS Enantiomers (Hard to Separate)

Figure 1: Stereochemical tree showing the generation of enantiomeric pairs and separable diastereomers.

Comparative Performance Analysis

Chromatographic Resolution (HPLC)

The most significant practical difference lies between the diastereomers (e.g.,


 vs 

). Unlike enantiomers, diastereomers possess different scalar physical properties, allowing separation on achiral stationary phases.

Experimental Observation: When analyzing the crude reaction mixture of L-Phenylalanine with racemic 2-bromopropionyl chloride, two distinct peaks are observed on standard C18 or Silica columns.

ParameterDiastereomer A (

or

)
Diastereomer B (

or

)
Comparison Note
Polarity Lower (typically)HigherDue to internal H-bond shielding differences.
Retention (

)


Baseline separation possible (

).
Solubility Higher in Et2OLower in Et2OExploitable for fractional crystallization.
Detection UV (254 nm)UV (254 nm)Identical chromophores (phenyl ring).
Chemical Reactivity & Stability

The stereochemistry at the bromine position (


-Br) significantly influences nucleophilic substitution rates (

) due to steric shielding by the phenylalanine side chain.
  • Hydrolytic Stability: The (

    
    ) configuration often exhibits higher stability against spontaneous hydrolysis compared to the (
    
    
    
    ) isomer due to steric interlocking of the phenyl ring with the bromine atom, shielding the carbonyl carbon.
  • ATRP Initiation: In polymerization, the initiation efficiency (

    
    ) varies. The stereoisomer where the bromine is less sterically hindered by the benzyl group of phenylalanine initiates polymerization faster, leading to lower polydispersity (PDI) in the final polymer.
    

Experimental Protocols

Synthesis of N-(2-Bromopropionyl)-L-Phenylalanine (Diastereomeric Mix)

This protocol focuses on the "Real World" scenario: functionalizing natural L-Phe with racemic halide.

Reagents:

  • L-Phenylalanine (10 mmol)

  • (

    
    )-2-Bromopropionyl chloride (11 mmol)
    
  • NaOH (2M aqueous solution)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve L-Phe in 2M NaOH (10 mL) at 0°C.

  • Acylation: Dropwise add 2-bromopropionyl chloride while maintaining pH > 9 with additional NaOH. Critical: Low temperature (0-5°C) prevents hydrolysis of the acyl chloride.

  • Acidification: Carefully acidify to pH 2 with 1M HCl. The product precipitates as an oil or white solid.

  • Extraction: Extract into DCM (

    
     mL). Dry over MgSO
    
    
    
    .
  • Isolation: Evaporate solvent to yield the crude diastereomeric mixture (

    
     + 
    
    
    
    ).
Separation of Diastereomers (Flash Chromatography)

Objective: Isolate pure (


)-N-(2-Bromopropionyl)-Phe from the mixture.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (gradient 80:20

    
     60:40).
    
  • Monitoring: TLC (Silica, Hex:EtOAc 1:1). Stain with KMnO

    
     or UV.
    
    • Rf values: Diastereomer 1 (

      
      ), Diastereomer 2 (
      
      
      
      ).

Mechanism of Action: Biological vs. Chemical

This diagram contrasts the two primary utility pathways for these isomers.

Mechanism cluster_Bio Biological Pathway (Enzyme Inhibition) cluster_Chem Chemical Pathway (ATRP) Compound N-(2-Bromopropionyl)-Phe (Pure Isomer) Target Carboxypeptidase A (Zinc Protease) Compound->Target Cu Cu(I) Catalyst Compound->Cu Complex E-I Complex (Reversible) Target->Complex Affinity Binding Suicide Covalent Alkylation (Irreversible) Complex->Suicide Nu: attack on C-Br Radical Carbon Radical (Active Species) Cu->Radical Halogen Abstraction Polymer Protein-Polymer Conjugate Radical->Polymer Monomer Addition

Figure 2: Dual-pathway mechanism showing enzyme inhibition (left) and polymerization initiation (right).

Expert Commentary & Troubleshooting

Why Stereochemistry Matters in Drug Design: In protease inhibition, the enzyme active site is chiral. The (


)-Phe backbone is required for recognition by enzymes like Carboxypeptidase A. However, the stereochemistry of the bromine (

vs

) dictates the orientation of the "warhead" (the electrophilic carbon).
  • Insight: If the bromine is oriented away from the active site nucleophile (e.g., Glutamate-270 in CPA), the inhibitor is ineffective. Therefore, using a racemic mixture reduces potency by 50%.

Self-Validating the Synthesis:

  • NMR Check: In

    
    H NMR (CDCl
    
    
    
    ), look at the doublet for the methyl group of the propionyl moiety.
    • Diastereomer A:

      
       ppm.
      
    • Diastereomer B:

      
       ppm.
      
    • If you see two doublets, your resolution was incomplete.

References

  • Separation of Diastereomers

    • HPLC Separation of Diastereomers: Chiral Molecular Tools.
    • [Link]

  • Synthesis & Crystallization

    • Crystallization-induced chiral inversion... synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.[2] PubMed.

    • [Link]

  • Biological Activity (Antimicrobial/Peptides)

    • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features.[3] MDPI.

    • [Link]

  • Analytical Standards

    • Phenylalanine - NIST Chemistry WebBook.[4] National Institute of Standards and Technology.

    • [Link]

Sources

Safety Operating Guide

proper Disposal Procedures: N-(2-Bromopropionyl)-3-phenyl-DL-alanine

[1]

Executive Summary & Immediate Action

Do not dispose of N-(2-Bromopropionyl)-3-phenyl-DL-alanine in general chemical waste or municipal trash.

This compound contains an


-bromoacyl moiety1

Core Disposal Directive:

  • Classification: Halogenated Organic Waste (Solid or Liquid).

  • Segregation: STRICTLY segregate from strong bases and non-halogenated organics.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HBr).

Chemical Hazard Profile & Causality

To handle this chemical safely, one must understand the causality of its hazards. It is not merely "toxic"; it is chemically designed to be reactive.

Structural Hazard Analysis

The molecule consists of a phenylalanine backbone modified with a 2-bromopropionyl group.

  • The

    
    -Halo Carbonyl Trigger:  The carbon-bromine bond adjacent to the carbonyl group is highly susceptible to nucleophilic attack (
    
    
    reactions).
    • Risk:[2][3] In a waste drum containing amines or thiols, this compound can initiate uncontrolled alkylation, generating heat and potentially toxic byproducts.[1]

  • The Halogen Factor (Bromine):

    • Risk:[2][3][4] Upon incineration, the bromine atom forms Hydrogen Bromide (HBr) gas. If sent to a standard incinerator lacking acid scrubbers, this causes severe corrosion to the facility's infrastructure.

Physical & Chemical Properties Table
PropertyCharacteristicDisposal Implication
Physical State Solid (Powder)Dispose as solid waste to minimize volume.
Reactivity Alkylating AgentIncompatible with strong bases, amines, and thiols.[1]
Water Solubility Low/ModerateDo not flush down drains; persistent in aquatic environments.
Flash Point >100°C (Predicted)Combustible, but not a primary flammability hazard.
Halogen Content High (Br)MANDATORY: Label as "Halogenated Waste."

Waste Segregation Protocol (Self-Validating System)

A self-validating system prevents human error by physically restricting options. Use the following compatibility logic to ensure safety.

The "Red Light" Incompatibilities

NEVER mix this compound with:

  • Strong Bases (NaOH, KOH): Can trigger rapid dehydrohalogenation or hydrolysis, releasing heat.

  • Azides (

    
    ):  Risk of forming organic azides (potential explosives).
    
  • Oxidizers: Potential for violent reaction.[5]

Recommended Segregation
  • Primary Stream: Solid Halogenated Waste.

  • Secondary Stream (if solubilized): Liquid Halogenated Organic Waste.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Protection

PPE Requirements:

  • Gloves: Double-gloving recommended. Inner layer: Latex; Outer layer: Nitrile (min 0.11mm) to prevent permeation of the alkylating bromide.

  • Respiratory: N95 or P100 particulate respirator if handling open powder; Fume hood is mandatory.

Phase 2: Packaging & Containment
  • Solid Waste (Preferred):

    • Place the substance in a clear, chemically resistant bag (polyethylene).

    • Double-bag the material.

    • Place the bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a glass jar.

  • Liquid Waste (If already in solution):

    • Collect in a dedicated carboy labeled "Halogenated Solvents."

    • Crucial: Ensure the solvent carrier is compatible (e.g., DCM, Ethyl Acetate).[1] Do not mix with aqueous basic solutions.

Phase 3: Labeling

The label is the primary communication tool for the disposal facility. It must read:

  • Content: this compound[1]

  • Hazard Class: Irritant, Halogenated.

  • Warning: "Contains Organic Bromide – DO NOT MIX WITH BASES."

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision path for disposing of this compound, ensuring no critical steps are missed.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathKeep as SOLID.Do not dissolve unnecessarily.StateCheck->SolidPathSolidLiquidPathIs it mixed withStrong Bases or Azides?StateCheck->LiquidPathLiquidBaggingDouble Bag in Polyethylene.Place in HDPE Container.SolidPath->BaggingLabelingLABELING:Must mark 'Halogenated Organic'& 'Alkylating Agent'Bagging->LabelingQuenchNeutralize/Quench first(Consult Safety Officer)LiquidPath->QuenchYes (Danger)CarboyTransfer to 'Halogenated'Solvent CarboyLiquidPath->CarboyNo (Safe Solvent)Quench->CarboyCarboy->LabelingHandoverTransfer to EHS/Disposal Vendor(Requires Incineration w/ Scrubber)Labeling->Handover

Figure 1: Decision matrix for the safe segregation and packaging of this compound.

Emergency Spill Response

In the event of a spill outside primary containment:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including goggles and double gloves.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a disposal container.

    • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a mild surfactant solution. Avoid strong caustic cleaners which may react with residue.

Regulatory Compliance (RCRA & EPA)

While this specific compound may not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Waste Code: Likely falls under D001 (Ignitable, if in organic solvent) or general Halogenated Organic Waste profiles used by disposal vendors.

  • EPA Guidance: Halogenated organics are subject to "Land Ban" restrictions (40 CFR Part 268), meaning they must be treated (incinerated) before land disposal [1].[1]

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds. 40 CFR Part 268. Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][6] Available at: [Link][1]

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